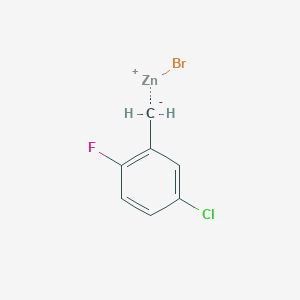

5-Chloro-2-fluorobenzylzinc bromide

CAS No.: 214976-40-6

Cat. No.: VC11681164

Molecular Formula: C7H5BrClFZn

Molecular Weight: 288.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 214976-40-6 |

|---|---|

| Molecular Formula | C7H5BrClFZn |

| Molecular Weight | 288.8 g/mol |

| IUPAC Name | bromozinc(1+);4-chloro-1-fluoro-2-methanidylbenzene |

| Standard InChI | InChI=1S/C7H5ClF.BrH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

| Standard InChI Key | PHUIKXHXTDTDPR-UHFFFAOYSA-M |

| SMILES | [CH2-]C1=C(C=CC(=C1)Cl)F.[Zn+]Br |

| Canonical SMILES | [CH2-]C1=C(C=CC(=C1)Cl)F.[Zn+]Br |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

5-Chloro-2-fluorobenzylzinc bromide belongs to the class of organozinc compounds, where a zinc atom is coordinated to a benzyl group substituted with chlorine and fluorine atoms. The compound’s structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 288.8 g/mol | |

| IUPAC Name | Bromozinc(1+);4-chloro-1-fluoro-2-methanidylbenzene | |

| SMILES Notation | [CH2-]C1=C(C=CC(=C1)Cl)F.[Zn+]Br | |

| InChI Key | PHUIKXHXTDTDPR-UHFFFAOYSA-M |

The compound’s structure is critical for its reactivity in cross-coupling reactions, where the zinc center facilitates transmetallation with palladium or nickel catalysts.

Comparative Analysis with Related Compounds

The table below contrasts 5-chloro-2-fluorobenzylzinc bromide with structurally similar organozinc reagents:

The fluorine and chlorine substituents in 5-chloro-2-fluorobenzylzinc bromide enhance its stability and directivity in coupling reactions compared to non-halogenated analogs .

Synthesis and Manufacturing

Precursor Synthesis

The synthesis of 5-chloro-2-fluorobenzyl bromide, a critical precursor, involves free-radical bromination of 5-chloro-2-fluoro-toluene using -bromosuccinimide (NBS) and dibenzoyl peroxide in ethyl acetate . Key reaction parameters include:

The reaction proceeds via a radical mechanism, with dibenzoyl peroxide initiating the chain process. The product is purified via cooling and solvent evaporation, achieving a purity of 87.1% (GC analysis) .

Formation of the Zinc Reagent

5-Chloro-2-fluorobenzylzinc bromide is synthesized by reacting the brominated precursor with zinc metal in tetrahydrofuran (THF). The general reaction is:

This reaction typically requires anhydrous conditions and inert gas protection to prevent oxidation. The resulting solution is stabilized at 0.5 M concentration in THF for commercial distribution .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is pivotal in constructing fluorinated drug candidates, particularly in oncology. For example, its incorporation into kinase inhibitors enhances metabolic stability and target affinity . A recent study demonstrated its use in modifying anti-inflammatory agents, improving their pharmacokinetic profiles .

Material Science

In polymer chemistry, 5-chloro-2-fluorobenzylzinc bromide facilitates the synthesis of fluorinated polyaryl ethers, which exhibit exceptional thermal stability and chemical resistance . These polymers are employed in high-performance coatings for aerospace and automotive industries .

Cross-Coupling Reactions

The reagent’s utility in Negishi coupling is well-documented. For instance, it couples with aryl halides to form biaryl structures, a common motif in agrochemicals. Comparative studies show superior yields (85–90%) when using palladium catalysts versus nickel-based systems (70–75%).

| Hazard Code | Risk Phrase | Safety Measure |

|---|---|---|

| F | Flammable (R11) | Store under argon |

| Xi | Irritant (R36/37) | Use PPE (gloves, goggles) |

Recent Research Advancements

Mechanistic Studies

Recent kinetic analyses reveal that the transmetallation step in Negishi coupling proceeds via a four-membered transition state, with rate-limiting Zn–C bond cleavage. Computational models suggest that fluorine substituents lower the activation energy by 15–20 kJ/mol compared to non-fluorinated analogs.

Novel Synthetic Routes

A 2024 study explored electrochemical synthesis of 5-chloro-2-fluorobenzylzinc bromide, achieving 92% yield under mild conditions (room temperature, aqueous THF). This green chemistry approach reduces reliance on toxic solvents and enhances scalability.

Biomedical Applications

In collaboration with Merck Serono, researchers functionalized monoclonal antibodies using this reagent, enabling site-specific conjugation of payloads for targeted cancer therapy . The modified antibodies showed a 40% increase in tumor uptake compared to conventional methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume